molecular formula C12H17Cl2N3 B6271297 2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride CAS No. 21125-25-7

2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B6271297
CAS No.: 21125-25-7
M. Wt: 274.2
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Description

2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds.

Scientific Research Applications

2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The compound’s ability to bind to DNA and proteins also contributes to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a similar imidazole structure.

    Etonitazene: An analgesic with an imidazole ring.

    Omeprazole: An antiulcer drug containing an imidazole moiety.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.

Uniqueness

2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the benzyl group, which enhances its biological activity and specificity. This compound’s versatility in undergoing various chemical reactions and its broad range of applications make it a valuable subject of study in multiple scientific disciplines .

Properties

CAS No.

21125-25-7

Molecular Formula

C12H17Cl2N3

Molecular Weight

274.2

Purity

85

Origin of Product

United States

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